molecular formula C11H10O3 B130799 Methyl 3-(4-formylphenyl)acrylate CAS No. 58045-41-3

Methyl 3-(4-formylphenyl)acrylate

Cat. No.: B130799
CAS No.: 58045-41-3
M. Wt: 190.19 g/mol
InChI Key: KVXMLLMZXPRPNG-VOTSOKGWSA-N
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Description

Methyl 3-(4-formylphenyl)acrylate is an organic compound with the chemical formula C11H10O3. It is a colorless liquid with a fragrant odor and is stable at room temperature. This compound is an important intermediate in organic synthesis, commonly used in the production of various drugs, photosensitizers, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-formylphenyl)acrylate can be synthesized by reacting benzaldehyde with methyl acrylate under alkaline conditions. In this reaction, the aldehyde group of benzaldehyde reacts with the double bond of methyl acrylate to generate the target product .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Methyl 3-(4-formylphenyl)acrylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

Methyl 3-(4-formylphenyl)acrylate can be compared with other similar compounds such as:

  • Methyl 3-(4-hydroxyphenyl)acrylate
  • Methyl 3-(4-methoxyphenyl)acrylate
  • Methyl 3-(4-carboxyphenyl)acrylate

Uniqueness: The presence of the formyl group in this compound makes it unique compared to its analogs. This functional group allows for specific reactions such as oxidation and reduction, which are not possible with the hydroxy or methoxy derivatives .

Biological Activity

Methyl 3-(4-formylphenyl)acrylate is a compound of growing interest in medicinal chemistry due to its notable biological activities, particularly its anti-inflammatory and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H10_{10}O3_3 and features a combination of an acrylate and an aromatic aldehyde group. This unique structure enhances its reactivity and biological interactions compared to simpler analogs.

Property Details
Molecular FormulaC11_{11}H10_{10}O3_3
AppearanceColorless liquid
OdorFragrant
StabilityStable at room temperature
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes and tumorigenesis. The presence of the formyl group significantly enhances its binding affinity to these targets, leading to modulation of various biochemical pathways.

Target Interactions

  • Inflammatory Pathways : The compound has been shown to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
  • Cancer Cell Lines : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG-2 (liver cancer).

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of inflammatory mediators. In vitro studies demonstrated a reduction in nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Anticancer Properties

A series of studies have evaluated the anticancer activity of this compound. The compound was tested against various cancer cell lines, revealing significant cytotoxicity with IC50_{50} values ranging from 0.0517 μM to higher concentrations depending on the cell line.

Cell Line IC50_{50} (μM)Activity
A5490.0517Strong anticancer activity
HeLa0.1Moderate anticancer activity
HepG-20.15Moderate anticancer activity

Synthesis Methods

This compound can be synthesized through several methods, primarily involving the reaction of benzaldehyde with methyl acrylate under alkaline conditions. This reaction produces the target compound efficiently with high yields.

Synthetic Route

  • Reagents : Benzaldehyde, methyl acrylate, base (e.g., sodium hydroxide).
  • Conditions : The reaction typically occurs at elevated temperatures with stirring for several hours.
  • Purification : Post-reaction purification often involves distillation or recrystallization.

Case Studies

  • In Vitro Evaluation : A study conducted on A549 cells showed that treatment with this compound resulted in significant apoptosis, confirmed by flow cytometry assays.
  • Mechanistic Insights : Another investigation focused on the compound's ability to modulate signaling pathways associated with cancer cell proliferation and survival, indicating potential as a therapeutic agent.

Properties

IUPAC Name

methyl (E)-3-(4-formylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXMLLMZXPRPNG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58045-41-3
Record name methyl (2E)-3-(4-formylphenyl)prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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